AChE reactivator 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

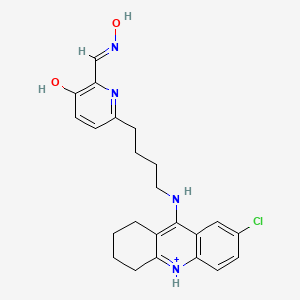

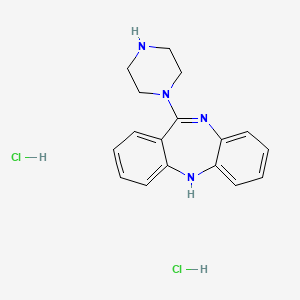

Acetylcholinesterase reactivator 2 is a synthetic organic compound developed as an antidote for acetylcholinesterase inhibition by organophosphorus nerve agents. This compound was designed to improve efficacy and brain penetrance compared to existing antidotes . It has shown promising results in in vitro assays, outperforming reference reactivators such as pralidoxime, HI-6, and obidoxime .

Preparation Methods

The synthesis of acetylcholinesterase reactivator 2 involves a two-step process. The first step is the creation of the monoquaternary compound, which is then followed by the addition of an appropriate heterocyclic agent . The reaction conditions typically involve the use of acetonitrile as a solvent, and the separation of the desired product from side products is achieved through crystallization

Chemical Reactions Analysis

Acetylcholinesterase reactivator 2 undergoes several types of chemical reactions, including nucleophilic substitution and hydrolysis. The compound’s oxime group is a key functional group that participates in these reactions. Common reagents used in these reactions include bromides and other halogenated compounds . The major products formed from these reactions are typically the reactivated acetylcholinesterase enzyme and the corresponding organophosphate conjugate .

Scientific Research Applications

Acetylcholinesterase reactivator 2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the reactivation mechanisms of acetylcholinesterase and to develop new antidotes for organophosphate poisoning . In biology, it is used to investigate the effects of organophosphorus nerve agents on the nervous system and to develop treatments for nerve agent exposure . In medicine, it is being explored as a potential treatment for conditions involving acetylcholinesterase inhibition, such as myasthenia gravis . Additionally, it has industrial applications in the development of flame retardants and other organophosphate-based products .

Mechanism of Action

The mechanism of action of acetylcholinesterase reactivator 2 involves the displacement of the phosphyl group from the active site of acetylcholinesterase. This is achieved through a nucleophilic attack by the oxime group, which cleaves the phosphate-ester bond formed between the organophosphate and acetylcholinesterase . This reactivation process restores the enzyme’s ability to hydrolyze acetylcholine, thereby reversing the toxic effects of organophosphate poisoning .

Comparison with Similar Compounds

Acetylcholinesterase reactivator 2 is compared to other similar compounds such as pralidoxime, HI-6, obidoxime, and trimedoxime . Unlike these compounds, acetylcholinesterase reactivator 2 has shown improved efficacy and brain penetrance in in vitro assays . This makes it a more promising candidate for treating organophosphate poisoning, particularly in cases where central nervous system penetration is crucial. The unique structural features of acetylcholinesterase reactivator 2, such as its heteroarenium moiety, contribute to its enhanced reactivation ability .

Properties

Molecular Formula |

C23H26ClN4O2+ |

|---|---|

Molecular Weight |

425.9 g/mol |

IUPAC Name |

6-[4-[(7-chloro-1,2,3,4-tetrahydroacridin-10-ium-9-yl)amino]butyl]-2-[(E)-hydroxyiminomethyl]pyridin-3-ol |

InChI |

InChI=1S/C23H25ClN4O2/c24-15-8-10-20-18(13-15)23(17-6-1-2-7-19(17)28-20)25-12-4-3-5-16-9-11-22(29)21(27-16)14-26-30/h8-11,13-14,29-30H,1-7,12H2,(H,25,28)/p+1/b26-14+ |

InChI Key |

AEGVBHAVNJPGMI-VULFUBBASA-O |

Isomeric SMILES |

C1CCC2=[NH+]C3=C(C=C(C=C3)Cl)C(=C2C1)NCCCCC4=NC(=C(C=C4)O)/C=N/O |

Canonical SMILES |

C1CCC2=[NH+]C3=C(C=C(C=C3)Cl)C(=C2C1)NCCCCC4=NC(=C(C=C4)O)C=NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788765.png)

![4-[(3-Carboxy-4-hydroxy-1-naphthyl)(oxo)acetyl]-1-hydroxy-2-naphthoic acid](/img/structure/B10788783.png)

![1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10788794.png)

![(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B10788796.png)

![2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)

![2-[[1-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]isoquinolin-4-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B10788847.png)

![3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide](/img/structure/B10788852.png)